molecular formula C11H10O3 B3094109 4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one CAS No. 1255206-68-8

4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Cat. No. B3094109
M. Wt: 190.19 g/mol
InChI Key: YQLAZVRXBCSLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included.


Scientific Research Applications

1. Spirocyclic Compound Synthesis

A study by Fu, Linden, and Heimgartner (2004) explored the formation of spirocyclic 1,3-oxathiolanes in reactions involving 3H-isobenzofuran-1-thione and oxiranes. The research showed the ability to create diastereoisomeric spirocyclic compounds, demonstrating the utility of 3H-isobenzofuran-1-one derivatives in synthesizing complex molecular structures (Fu, Linden, & Heimgartner, 2004).

2. Keto-Enol Tautomerism Study

Pires et al. (2016) investigated the keto-enol tautomerism of various isobenzofuran-1(3H)-one derivatives, including those modified by methyl groups. This study highlighted the stable enol form of these compounds in different states and provided insights into their structural behavior, which is crucial for understanding chemical reactivity and applications (Pires et al., 2016).

3. Antioxidant Activity and DNA Binding

Yılmaz et al. (2020) examined a novel phthalide derivative of isobenzofuran-1(3H)-one for its antioxidant properties and DNA binding affinity. This research contributes to the understanding of the biomedical applications of isobenzofuran-1(3H)-one derivatives, particularly in antioxidant activity and molecular interactions with DNA (Yılmaz et al., 2020).

4. Synthesis of Benzimidazole Derivatives

Ogino et al. (2008) described the synthesis and structure-activity relationships of benzimidazole derivatives incorporating isobenzofuran-1(3H)-one. This research contributes to the pharmaceutical field, especially in the development of new compounds with potential therapeutic applications (Ogino et al., 2008).

Safety And Hazards

This section would detail the compound’s toxicity, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to handle chemical compounds safely and responsibly.


properties

IUPAC Name

4-methyl-5-(oxiran-2-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAZVRXBCSLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241583
Record name 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

CAS RN

1255206-68-8
Record name 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(oxiran-2-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-ethenyl-4-methyl-2-benzofuran-1(3H)-one (1.5 g, 8.4 mmol) was added to DCM (25 mL) at 0° C. then meta-chloroperbenzoic acid (2.9 g, 17 mmol) was added and the mixture was stirred at room temperature overnight. The reaction mixture was washed once each with saturated aqueous Na2S2O3, saturated sodium bicarbonate, and brine. The organic layer was dried over Na2SO4, filtered, and evaporated to dryness. The crude material was purified by MPLC chromatography (eluting with 0-80% EtOAc/hexane solvent system) to yield 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Racemic 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one was resolved on a ChiralPak® AD-H column (5×25 cm) under SFC conditions on a Berger MGIII preparative SFC instrument. The racemate was diluted to 50 mg/ml in 1:1 DCM:MeOH. The separation was accomplished using 10% EtOH/CO2, flow rate 200 ml/min, 100 bar, 25° C. 500 ul Injections were spaced every 2.12 mins. The faster eluting (2R)-epoxide (I-15B) eluted at 5.2 min, and the slower eluting (2S)-epoxide (I-15A) eluted at 5.6 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-ethenyl-4-methyl-2-benzofuran-1(3H)-one (1.46 g, 8.38 mmol) was added to DCM (25 mL) at 0° C. then m-CPBA (2.89 g, 16.8 mmol) was added and the mixture was stirred at RT overnight. The reaction mixture was washed once each with saturated aqueous Na2S2O3, NaHCO3, and brine. The organic layer was dried over Na2SO4, filtered, and evaporated to dryness. The crude material was purified by MPLC chromatography through 120 g Redi-sep column eluting with 0-80% EtOAc/hexane solvent system to yield 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one. 1H-NMR (500 MHz, CDCl3): δ ppm 7.77 (d, J=8 Hz, 1H), 7.43 (d, J=8 Hz, 1H), 5.30 (s, 2H), 4.12 (s, 1H), 3.27 (t, J=4 Hz, 1H), 2.735 (dd, J=2.2, 5.5 Hz, 1H), 2.43 (s, 3H).
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 3
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 4
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 5
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 6
4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Citations

For This Compound
2
Citations
J Jiang, FX Ding, X Zhou, TJ Bateman… - Journal of Medicinal …, 2021 - ACS Publications
A renal outer medullary potassium channel (ROMK, Kir1.1) is a putative drug target for a novel class of diuretics with potential for treating hypertension and heart failure. Our first …
Number of citations: 3 pubs.acs.org
A Abd-Ella, S Metwally, Y El-Ossaily… - Current Chemistry …, 2022 - growingscience.com
Oxo derivatives of pyrazolines and pyrazolidines are important heterocyclic compounds due to their unique biological activities and have been widely applied in pharmaceutical and …
Number of citations: 34 growingscience.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.